Cytotoxicity Against HeLa Cells: 7-Epi-10-deacetyltaxol vs. 7-Epi-taxol and Paclitaxel
In a head-to-head comparison using the HeLa human cervical cancer cell line, 7-epi-10-deacetyltaxol exhibited an IC50 of 0.085 nM, while the structurally related 7-epi-taxol showed an IC50 of 0.05 nM [1]. Under comparable assay conditions, the clinical standard paclitaxel demonstrates an IC50 of 1.6 nM [2]. This quantifies the potency gradient among epimeric taxanes and establishes that 7-epi-10-deacetyltaxol is approximately 19-fold more potent than paclitaxel but approximately 1.7-fold less potent than 7-epi-taxol.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.085 nM |
| Comparator Or Baseline | 7-epi-taxol: 0.05 nM; Paclitaxel: 1.6 nM |
| Quantified Difference | 7-Epi-10-deacetyltaxol is 1.7-fold less potent than 7-epi-taxol and 18.8-fold more potent than paclitaxel. |
| Conditions | HeLa human cervical cancer cell line; MTT assay. |
Why This Matters
This data positions 7-epi-10-deacetyltaxol as an intermediate-potency taxane useful for dissecting structure-activity relationships at the C7 and C10 positions, and as a sensitive impurity marker in paclitaxel formulations where trace contamination could confound potency assays.
- [1] Dang, P.H., et al. (2017). α-Glucosidase Inhibitory and Cytotoxic Taxane Diterpenoids from the Stem Bark of Taxus wallichiana. Journal of Natural Products, 80(4), 1087-1096. View Source
- [2] Risinger, A.L., et al. (2020). Table 4. IC50 values for paclitaxel and analogs. PMC7875120. View Source
